N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine core, a phenyl group, and a thiophene-2-sulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the posttranslational prenylation of Rab GTPases, which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . This inhibition disrupts the prenylation of Rab11A, a specific Rab GTPase . The disruption of Rab11A prenylation affects the normal functioning of the Rab GTPase, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the Rab geranylgeranyl transferase pathway . This pathway is involved in the posttranslational modification of Rab GTPases, which are key regulators of intracellular membrane trafficking . By inhibiting RGGT, the compound disrupts this pathway, leading to downstream effects on cellular processes .
Result of Action
The result of the compound’s action is the disruption of Rab11A prenylation . This disruption affects the normal functioning of Rab11A, leading to changes in cellular processes . The compound has been shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with an appropriate halogenated ketone. The iodination of the imidazo[1,2-a]pyridine core can be achieved using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in toluene .
The phenylthiophene-2-sulfonamide moiety can be introduced through a nucleophilic substitution reaction, where the sulfonamide group is attached to the thiophene ring. The final coupling of the iodinated imidazo[1,2-a]pyridine core with the phenylthiophene-2-sulfonamide can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing nitro groups to amines.
Substitution: The iodinated imidazo[1,2-a]pyridine core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
N-(pyridin-2-yl)amides: These compounds have a similar core structure but lack the thiophene-2-sulfonamide moiety, which can influence their pharmacological properties.
The uniqueness of this compound lies in its combination of the imidazo[1,2-a]pyridine core with the iodinated phenyl and thiophene-2-sulfonamide groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O2S2/c18-13-6-7-16-19-15(11-21(16)10-13)12-3-1-4-14(9-12)20-25(22,23)17-5-2-8-24-17/h1-11,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILYNIUGURROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=CN4C=C(C=CC4=N3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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